molecular formula C10H13NO2 B092928 Methyl 4-(3-pyridyl)butyrate CAS No. 17270-45-0

Methyl 4-(3-pyridyl)butyrate

Cat. No. B092928
CAS RN: 17270-45-0
M. Wt: 179.22 g/mol
InChI Key: FEWZIKFYMWMLGM-UHFFFAOYSA-N
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Description

Methyl 4-(3-pyridyl)butyrate is a chemical compound with the CAS number 17270-45-0 . It has a molecular formula of C10H13NO2.


Molecular Structure Analysis

The molecular structure of Methyl 4-(3-pyridyl)butyrate consists of a pyridine ring attached to a butyrate ester . The molecular weight is approximately 179.22 g/mol.

Scientific Research Applications

  • Cocaine Base Pyrolysis : Methyl 4-(3-pyridyl)butyrate was identified as a main component in the pyrolysate of cocaine base, suggesting its relevance in understanding the chemical processes involved in cocaine base smoking (Novak & Salemink, 1984).

  • Nicotine Metabolism : It appears as a metabolite in the study of dihydrometanicotine in rats and dogs, indicating its importance in understanding nicotine's metabolic pathways (Meacham, Bowman, & McKennis, 1972).

  • Photophysics of Platinum Complexes : In a study on luminescent cyclometalated platinum binuclear complexes, Methyl 4-(3-pyridyl)butyrate was used to understand changes in photophysical properties related to Pt-Pt separation (Ma et al., 2005).

  • Tobacco-Specific Carcinogen Metabolism : A study on the metabolism of the tobacco-specific carcinogen NNK in F344 rats found Methyl 4-(3-pyridyl)butyrate as a urinary metabolite, contributing to understanding the metabolic fate of tobacco carcinogens (Hecht, Young, & Chen, 1980).

  • Synthesis of Antimicrobial Agents : Research on the synthesis of novel pyrano[2,3-d]pyrimidines as antimicrobial and anti-biofilm agents involved the use of Methyl 4-(3-pyridyl)butyrate, highlighting its role in pharmaceutical chemistry (Suresh et al., 2015).

  • Complexation in Chemistry : Methyl 4-(3-pyridyl)butyrate was involved in a study on the complexation of 1,4-bis(pyridinium)butanes by carboxylatopillar[5]arene, demonstrating its utility in understanding molecular interactions (Li et al., 2011).

  • Ligand Synthesis in Chemistry : In a study on palladium(II) and platinum(II) compounds, Methyl 4-(3-pyridyl)butyrate was used to synthesize and characterize pyrazole-derived ligands, highlighting its role in inorganic chemistry (Pérez et al., 2005).

  • Lung Carcinogen Bioactivation and Detoxification : Research on the bioactivation and detoxification of NNK, a tobacco-specific lung carcinogen, found Methyl 4-(3-pyridyl)butyrate relevant in understanding the molecular biology and biochemistry of lung cancer in smokers (Hecht, 1996).

  • DNA Adduct Identification : A study on the reaction of NNAL, a metabolite of the tobacco-specific carcinogen NNK, with DNA identified adducts involving Methyl 4-(3-pyridyl)butyrate, contributing to our understanding of DNA interactions with carcinogens (Upadhyaya et al., 2003).

  • Synthesis of Highly Functionalized Tetrahydropyridines : Methyl 4-(3-pyridyl)butyrate was used in a phosphine-catalyzed annulation to synthesize tetrahydropyridines, demonstrating its significance in organic synthesis (Zhu, Lan, & Kwon, 2003).

properties

IUPAC Name

methyl 4-pyridin-3-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)6-2-4-9-5-3-7-11-8-9/h3,5,7-8H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWZIKFYMWMLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169374
Record name Methyl 4-(3-pyridyl)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-pyridyl)butyrate

CAS RN

17270-45-0
Record name Methyl 4-(3-pyridyl)butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017270450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(3-pyridyl)butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of cyanomethyl 4-(pyridin-3-yl)butanoate (0.57 g, 2.81 mmol) and triethylamine (57 mg, 0.56 mmol) in dry methanol (10 ml) was heated under reflux overnight, and evaporated to give a residue. The resultant residue was subjected to purification using column chromatography on silica gel to afford a target product, methyl 4-(pyridin-3-yl)butanoate (0.46 g, 92%).
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
M Novak, CA Salemink - Bulletin on Narcotics, 1984 - europepmc.org
Cocaine base was pyrolysed at 600 degrees C in a nitrogen atmosphere and methyl 4-(3-pyridyl) butyrate was isolated as one of the main components from the cocaine pyrolysate. The …
Number of citations: 19 europepmc.org
CSEAP PRODUCT, AM ESTER - Citeseer
All urine voided during the 48 hours following cocaine smoking was collected and analyzed for AEME and cocaine by GC-MS. Most of the subjects excreted substantial amounts of …
Number of citations: 2 citeseerx.ist.psu.edu
RH Meacham, ER Bowman, H McKennis - Journal of Biological Chemistry, 1972 - ASBMB
The metabolism of dihydrometanicotine was investigated in the rat and dog. In preliminary studies, dihydrometanicotine difumarate was administered to rats. The R f values and …
Number of citations: 7 www.jbc.org
BR Martin, LP Lue, JP Boni - Journal of analytical toxicology, 1989 - academic.oup.com
The increasing popularity of inhaling cocaine vapor prompted the present study, to determine cocaine's fate during this process. The free base of [ 3 H]cocaine (1 µCi/50 mg) was added …
Number of citations: 205 academic.oup.com
P Jacob III, ER Lewis, BA Elias-Baker… - Journal of analytical …, 1990 - academic.oup.com
A method using combined gas chromatography/mass spectrometry (GC/MS) for determination of the cocaine pyrolysis product anhydroecgonine methyl ester (AEME) in urine is …
Number of citations: 88 academic.oup.com
MR Lee, J Jeng, WS Hsiang… - Journal of analytical …, 1999 - academic.oup.com
This study examines the pyrolysis products of smoked methamphetamine mixed with tobacco that was trapped with a C 8 adsorbent cartridge and then detected by gas chromatography-…
Number of citations: 31 academic.oup.com
Y Nakahara, A Ishigami - Journal of analytical toxicology, 1991 - academic.oup.com
The inhalation efficiency and pyrolysis products of cocaine by the pyrolysis of crack and cocaine hydrochloride at various temperatures are described. The inhalation efficiency of …
Number of citations: 58 academic.oup.com
M Ferus, G Cassone, V Táborský, A Heays, L Petera… - ACS …, 2021 - ACS Publications
Examination of thermal decomposition of street samples of cocaine and methamphetamine shows that typical products detected in previous studies are accompanied by a wide palette …
Number of citations: 4 pubs.acs.org
NJ Sisti, FW Fowler, JS Fowler - Tetrahedron letters, 1989 - Elsevier
The Flash Vacuum Thermolysis of (-)-Cocaine Page 1 Tetrahedron Letters,Vo1.30,No.44,pp 5977-5980,1989 0040-4039/89 $3.00 + .OO Printed in Great Britain Pergamon Press plc …
Number of citations: 13 www.sciencedirect.com
M Sato, M Hida, H Nagase - Journal of analytical toxicology, 2004 - academic.oup.com
This study examined the pyrolysis products of d-methamphetamine (d-MA) and the pyrolysis mechanism. A sealed glass tube, in which MA-HCI was placed, was wrapped with pyrolysis-…
Number of citations: 40 academic.oup.com

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